molecular formula C13H19N3O2 B2368448 Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034504-01-1

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2368448
CAS No.: 2034504-01-1
M. Wt: 249.314
InChI Key: GVZVOTYWCGODPF-UHFFFAOYSA-N
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Description

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine core substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a methylcarbamate moiety. This structure combines aromatic (pyridine) and aliphatic (piperidine) components, conferring unique physicochemical and biological properties. The methylcarbamate group (-O(CO)NHCH₃) enhances metabolic stability compared to ester or amide analogs, making it a critical functional group in drug design .

Properties

IUPAC Name

methyl N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVOTYWCGODPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

A foundational step involves synthesizing the piperidine-4-yl-carbamate core. Sitaramaiah Devarasetty et al. developed a scalable method starting with 1-benzylpiperidin-4-one, which undergoes reductive amination with ammonia in the presence of Raney nickel as a catalyst. Subsequent deprotection of the benzyl group via hydrogenolysis yields the free amine, which is then treated with methyl chloroformate to form the carbamate. This route achieves >85% yield under industrial conditions, with the critical advantage of avoiding hazardous intermediates.

Key Reaction Parameters:

  • Temperature: 50–60°C
  • Pressure: 3–4 bar H₂
  • Catalyst Loading: 5 wt% Raney nickel

Carbamate Functionalization Strategies

Methyl Isocyanate-Mediated Carbamation

The final step involves reacting 1-(pyridin-4-yl)piperidine with methyl isocyanate in anhydrous dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, preventing N-demethylation side reactions. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding 92% purity.

Optimization Insights:

  • Lower temperatures (<10°C) minimize dimerization byproducts.
  • Stoichiometric excess of methyl isocyanate (1.2 eq) ensures complete conversion.

Alternative Pathway: Chloroformate Quenching

For laboratories lacking isocyanate handling infrastructure, methyl chloroformate can be used with 1-(pyridin-4-yl)piperidin-4-ylmethanamine. This two-step process involves:

  • Amine protection with Boc anhydride.
  • Deprotection with TFA followed by chloroformate quenching.

Yield Comparison:

Reagent Yield (%) Purity (%)
Methyl isocyanate 78 92
Methyl chloroformate 65 88

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to enhance reproducibility. A representative protocol from Ambeed Pharmaceuticals uses microwave-assisted heating (120°C, 1 hour) with cesium carbonate as a base in DMSO. This method reduces reaction time from 12 hours (batch) to 1 hour while maintaining 85% yield.

Operational Parameters:

  • Residence Time: 60 minutes
  • Microwave Power: 300 W
  • Solvent: DMSO (anhydrous)

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography, which reduces solvent consumption by 40% compared to traditional column methods. Critical impurities include:

  • Unreacted 1-(pyridin-4-yl)piperidine (≤0.5%)
  • N-Methylated byproducts (≤0.3%)

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

  • δ 8.45 (d, J = 4.8 Hz, 2H, Py-H)
  • δ 6.62 (d, J = 4.8 Hz, 2H, Py-H)
  • δ 3.65 (s, 3H, OCH₃)
  • δ 3.12–3.08 (m, 2H, Piperidine-CH₂)

HRMS (ESI):

  • Calculated for C₁₃H₁₉N₃O₂ [M+H]⁺: 249.1477
  • Observed: 249.1479

Purity Assessment via HPLC

Column Mobile Phase Retention Time (min) Purity (%)
C18, 5 μm, 250 mm Acetonitrile/H₂O (70:30) 8.2 99.1

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against related carbamate and piperidine derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Source/Reference
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate Pyridin-4-yl at N1, methylcarbamate at C4-CH₂ 247.30 Potential enzyme inhibition (inferred from class)
Benzyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate Pyridin-2-yl at N1, benzylcarbamate at C4-CH₂ 325.41 Not specified; likely similar pharmacological uses
1-Alkyl-pyrazol-4-yl methylcarbamates Pyrazole ring at C4, variable β-/γ-branched alkyl groups ~200–300 (varies) High selectivity in herbicidal activity
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride Benzylcarbamate and methyl groups on piperidine N, hydrochloride salt 296.79 (free base) Safety data available; toxicity concerns
Methyl (1-((2-chloro-4-fluoro-5-(...))phenyl)sulfonyl)piperidin-4-yl)carbamate Sulfonyl linker, fluorinated aromatic substituents 577.09 Herbicidal activity (explicitly tested)

Key Differences and Implications

  • Substituent Position: Pyridin-4-yl vs. pyridin-2-yl (e.g., this compound vs. Benzyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate): The pyridine ring’s nitrogen position (4 vs. Methylcarbamate vs. Benzylcarbamate: Methyl substitution (smaller, more polar) may enhance solubility and metabolic stability compared to bulkier benzyl groups, which could improve membrane permeability .
  • Biological Activity :

    • 1-Alkyl-pyrazol-4-yl methylcarbamates exhibit high herbicidal selectivity due to β-/γ-branched alkyl chains, suggesting that branching in substituents enhances target specificity .
    • The sulfonyl- and fluoro-substituted analog (Methyl (1-((2-chloro-4-fluoro-5-(...)phenyl)sulfonyl)piperidin-4-yl)carbamate ) demonstrates explicit herbicidal efficacy, highlighting the role of electronegative substituents in agrochemical activity .
  • Synthetic Accessibility :

    • Primary carbamates (e.g., 1c, 2c in ) are synthesized via trichloromethylisocyanate, while secondary carbamates (e.g., Benzyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate ) use carbamoyl chlorides, affecting reaction yields and purity .

Physicochemical Properties

  • Solubility : Methylcarbamates generally exhibit higher aqueous solubility than benzylcarbamates due to reduced hydrophobicity .
  • Metabolic Stability : The methyl group in methylcarbamates resists enzymatic hydrolysis better than benzyl or primary carbamate analogs, extending half-life in biological systems .

Biological Activity

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Structure and Synthesis

This compound features a piperidine ring substituted with a pyridine moiety and a carbamate group. The synthesis typically involves the reaction of 1-(pyridin-4-yl)piperidine with methyl isocyanate under controlled conditions to ensure purity and yield:

Synthetic Route:

  • Starting Materials: 1-(pyridin-4-yl)piperidine, methyl isocyanate.
  • Reaction Conditions: Conducted in an inert atmosphere (nitrogen or argon), maintaining moderate temperatures.
  • Purification Techniques: Recrystallization or column chromatography.

Target Interaction

The compound likely interacts with various biological targets, particularly protein kinases, which play crucial roles in signal transduction pathways. The interaction may involve:

  • Hydrogen Bonds: Facilitating stable interactions with target proteins.
  • Hydrophobic Interactions: Enhancing binding affinity.
  • π-π Stacking: Contributing to the overall stability of the compound-protein complex.

Biochemical Pathways

Through its interaction with protein kinases, this compound may influence several cellular processes:

  • Cell Growth
  • Differentiation
  • Apoptosis

These effects are critical for its potential therapeutic applications in cancer treatment.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors:

  • Bioavailability: Affected by solubility and permeability.
  • Metabolic Stability: Determines the duration of action and dosing frequency.
    Research indicates that similar compounds exhibit varied bioavailability based on their chemical structure and functional groups.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against colon cancer cell lines such as SW620. It has demonstrated:

  • Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.
  • Selectivity for Cancer Cells: High selectivity ratios have been observed when compared to normal cells, indicating a promising therapeutic index .

Study 1: SW620 Colon Cancer Cells

A study investigating the efficacy of this compound on SW620 colon cancer cells showed significant inhibition of cell growth at low micromolar concentrations. The compound's IC50 values indicated potent activity, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Testing

In antimicrobial assays, the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential utility in treating bacterial infections.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamateSimilar piperidine structureModerate anticancer activity
1-Methyl-4-(piperidin-4-yl)piperazineLacks carbamate groupLimited biological activity

This compound stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.

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